![molecular formula C14H9BrClN B1346418 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile CAS No. 887268-24-8](/img/structure/B1346418.png)

4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromomethyl compounds are generally used as intermediates in organic synthesis due to their reactivity . They often participate in various coupling reactions to form carbon-carbon bonds .

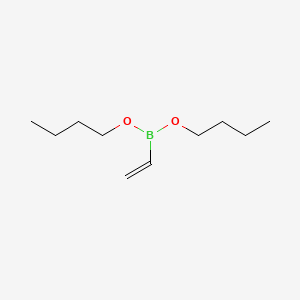

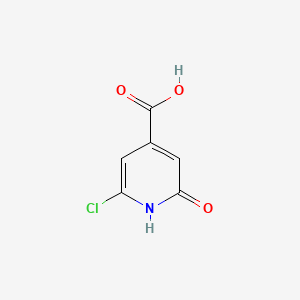

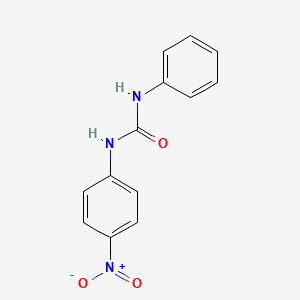

Molecular Structure Analysis

The molecular structure of bromomethyl compounds generally consists of a bromine atom attached to a methyl group. In the case of biphenyl compounds, two phenyl rings are connected .Chemical Reactions Analysis

Bromomethyl compounds are often used in organic synthesis due to their reactivity. They can participate in various coupling reactions to form carbon-carbon bonds .Physical And Chemical Properties Analysis

Bromomethyl compounds typically have a molecular weight around 247.130 Da . They are usually solid at room temperature .科学的研究の応用

Synthesis of Ligands

This compound is used in the synthesis of ligands that contain a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. These ligands are important in coordination chemistry and catalysis because they can selectively bind to metals, which is crucial in the creation of complex structures and in facilitating chemical reactions .

Preparation of Tetrazole Derivatives

It serves as a precursor in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile by reacting with 2H-tetrazole in the presence of potassium hydroxide. Tetrazoles are heterocyclic compounds that have applications in pharmaceuticals due to their bioisosteric similarity to carboxylic acids .

Aromatic Finkelstein Iodination Reaction

The compound can be used in photo-induced aromatic Finkelstein iodination reactions to synthesize 4-iodobenzonitrile. This reaction is a halogen exchange process that is used to introduce iodine into aromatic rings, which is a valuable transformation in organic synthesis .

Suzuki Cross-Coupling Reactions

It may act as an aryl halide test compound in developing greener reaction conditions for Suzuki cross-coupling reactions. This is a type of palladium-catalyzed cross-coupling reaction that forms biaryl compounds, which are important in the pharmaceutical industry and materials science .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[4-(bromomethyl)-3-chlorophenyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClN/c15-8-11-6-5-10(7-14(11)16)13-4-2-1-3-12(13)9-17/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNGLBMFKPBGJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)CBr)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)

![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)